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Compound of Interest

4-Oxopiperidine-3-carbonitrile
Compound Name: _
hydrochloride

Cat. No.: B572485

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of structural analogs of 4-Oxopiperidine-3-
carbonitrile hydrochloride, a versatile scaffold in medicinal chemistry. The following sections
detail the properties of these analogs, supported by experimental data, to inform research and
drug development efforts in areas such as oncology, infectious diseases, and neurology.

Introduction to 4-Oxopiperidine-3-carbonitrile
Scaffold

The 4-oxopiperidine-3-carbonitrile core is a privileged structure in drug discovery, offering
multiple points for chemical modification to modulate biological activity and physicochemical
properties. Its derivatives have been investigated for a range of therapeutic applications, owing
to their ability to interact with various biological targets. This guide focuses on key structural
modifications and their impact on anticancer, antifungal, and enzyme inhibitory activities, as
well as their fundamental physicochemical characteristics.

Comparative Analysis of Biological Activities

The biological activities of 4-oxopiperidine-3-carbonitrile analogs are significantly influenced by
substitutions on the piperidine nitrogen and modifications at the 3- and 4-positions.
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Anticancer Activity

Several derivatives of the 4-oxopiperidine scaffold have demonstrated cytotoxic effects against
various cancer cell lines. The introduction of aromatic and heterocyclic moieties has been a key
strategy in enhancing anticancer potency.

Table 1: Anticancer Activity of Selected Piperidine Derivatives
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Compound/Analog

Cancer Cell Line

IC50 (uM)

Reference

N-Arylpiperidine-3-
carboxamide 1

A375 (Melanoma)

5.6

[1]

N-Arylpiperidine-3-

carboxamide 2

A375 (Melanoma)

2.1

[1]

N-Arylpiperidine-3-
carboxamide 3

A375 (Melanoma)

8.9

[1]

Imidazol[1,2-
a]pyrimidine derivative
3d

MCF-7 (Breast)

43.4

[2]

Imidazol[1,2-
a]pyrimidine derivative
3d

MDA-MB-231 (Breast)

35.9

[2]

Imidazol[1,2-
a]pyrimidine derivative
4d

MCF-7 (Breast)

39.0

[2]

Imidazol[1,2-
a]pyrimidine derivative
4d

MDA-MB-231 (Breast)

35.1

[2]

2-[(5-((1H-Indol-3-
yl)methyl)-1,3,4-
oxadiazol-2-yl)thio]-N-
(6-
ethoxybenzothiazol-2-

yh)acetamide (2e)

HCT116 (Colorectal)

6.43+0.72

[3]

2-[(5-((1H-Indol-3-
yl)methyl)-1,3,4-
oxadiazol-2-yl)thio]-N-
(6-
ethoxybenzothiazol-2-

yl)acetamide (2e)

A549 (Lung)

9.62+1.14

[3]
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2-[(5-((1H-Indol-3-
yl)methyl)-1,3,4-
oxadiazol-2-yl)thio]-N-
(6-
ethoxybenzothiazol-2-

A375 (Melanoma) 8.07+1.36 [3]

yl)acetamide (2e)

Antifungal Activity

Piperidine derivatives have also been explored for their potential as antifungal agents.
Modifications on the piperidine ring can lead to compounds with significant activity against
various fungal pathogens.

Table 2: Antifungal Activity of Selected Piperidine and Oxadiazole Derivatives
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Compound/Analog

Fungal Strain

MIC (pg/mL)

Reference

1,3,4-Oxadiazole
analog 3g

C. albicans

200

[4]

1,3,4-Oxadiazole

analog 3i

C. albicans

200

[4]

1,3,4-Oxadiazole

analog 3m

C. albicans

200

[4]

4-(1,2,4-Oxadiazol-3-
yl)-N-(4-
phenoxyphenyl)benza
mide 3e

Alternaria solani

Good Activity

[5]

4-(1,2,4-Oxadiazol-3-
y)-N-(4-
phenoxyphenyl)benza

mide 3e

Botrytis cinerea

Good Activity

[5]

4-(1,2,4-Oxadiazol-3-
yl)-N-(4-
phenoxyphenyl)benza
mide 3e

Sclerotinia

sclerotiorum

Good Activity

[5]

Enzyme Inhibitory Activity

The 4-oxopiperidine scaffold is a valuable starting point for the design of enzyme inhibitors. N-

substitution on the piperidine ring plays a crucial role in determining the potency and selectivity

of these inhibitors.

Table 3: Enzyme Inhibitory Activity of Selected Piperidine Derivatives
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Compound/Analog

Target Enzyme IC50 Reference

N-substituted
piperidine-3-
carbohydrazide-

hydrazone 3g

Acetylcholinesterase

(AChE) 4.32 pM 6]

N-substituted
piperidine-3-
carbohydrazide-

hydrazone 3j

Butyrylcholinesterase

2
(BUChE) 127 M o]

N-substituted
piperidine-4-
(benzylidene-4-

carboxylic acid) 6

5a-reductase type 1

(a0 3.44 M [7]

N-substituted
piperidine-4-
(benzylidene-4-

carboxylic acid) 6

50-reductase type 2

(rat) 0.37 pM [7]

N-substituted
piperidine-4-
(benzylidene-4-

carboxylic acid) 7

5a-reductase type 2
60 NnM & 80 nM [7]
(human & rat)

N-substituted
piperidine-4-
(benzylidene-4-

carboxylic acid) 9

5a-reductase type 1

(a0 0.54 uM [7]

N-substituted
piperidine-4-
(benzylidene-4-

carboxylic acid) 9

50-reductase type 2

() 0.69 UM [7]

Piperidinyl-substituted

chalcone

a-amylase 9.86-35.98 uM [819]
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Physicochemical Properties

The drug-like properties of these analogs, including lipophilicity (LogP) and ionization constant
(pKa), are critical for their pharmacokinetic profiles.

Table 4: Physicochemical Properties of Selected Piperidine Analogs

Molecular
Molecular .
Compound Weight ( XLogP3-AA pKa Reference
Formula
g/mol )
4-
Oxopiperidine  C6H8N20 124.14 - - [10]
-3-carbonitrile
Methyl 1-
benzyl-4-
oxopiperidine  C14H18CINO
283.75 - - [11]
-3- 3
carboxylate
hydrochloride

N-Substituted

piperidine-4-

benzylidene-

(benzy | 7
4-carboxylic

acid)

derivatives

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are
representative protocols for the synthesis of a key analog and for a common biological assay.

Synthesis of N-Benzyl-3-oxopiperidine-4-carboxylic acid
ethyl ester hydrochloride[12][13]
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Dissolution: Dissolve 3-o0xo0-4-piperidine-carboxylic acid ethyl ester in a 10% sodium
bicarbonate solution.

Cooling: Cool the solution to a temperature between -4 and 0°C.

Addition of Benzyl Chloride: Prepare a solution of benzyl chloride in acetone and add it
dropwise to the cooled reaction mixture.

Reaction: Stir the mixture in an ice bath for 30 minutes, followed by stirring at room
temperature for 2 hours.

Work-up: Pour the reaction mixture into water and extract with diethyl ether.

Acidification and Extraction: Cool the aqueous layer and adjust the pH to approximately 2
with concentrated hydrochloric acid to precipitate the product. Extract the product with ethyl
acetate.

Drying and Isolation: Dry the combined organic extracts with anhydrous magnesium sulfate,
remove the solvent under vacuum, and precipitate the final product with petroleum ether to
yield brown crystalline powder.

Cytotoxicity MTT Assay|[3][14]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric
method used to assess cell viability.

Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate overnight to
allow for attachment.

Compound Treatment: Treat the cells with various concentrations of the test compounds and
incubate for a specified period (e.qg., 24, 48, or 72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the
formation of formazan crystals by metabolically active cells.

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan
crystals.
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e Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength
(typically between 500 and 600 nm) using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and
determine the IC50 value, which is the concentration of the compound that inhibits cell
growth by 50%.

Visualizing Molecular Pathways and Experimental
Workflows
JAKI/STAT Signaling Pathway Inhibition

Some piperidine-containing compounds, such as the natural product piperine, have been
shown to inhibit the JAK/STAT signaling pathway, which is implicated in inflammation and
cancer.[12][13][14] This pathway represents a potential target for novel 4-oxopiperidine-3-
carbonitrile analogs.
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Caption: Inhibition of the JAK/STAT signaling pathway by a piperidine analog.
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High-Throughput Screening Workflow for Enzyme
Inhibitors

High-throughput screening (HTS) is a crucial process in drug discovery for identifying potent
enzyme inhibitors from large compound libraries.

Compound Dispensing Addition of (iEREda Signal Detection Data Analysis
(96/384-well plates) Enzyme & Substrate (e.g., Fluorescence) (Hit Identification)

Click to download full resolution via product page

Caption: A typical workflow for high-throughput screening of enzyme inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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